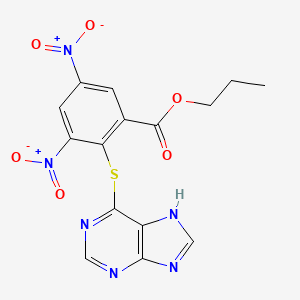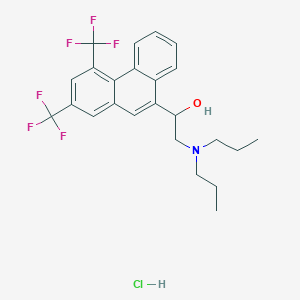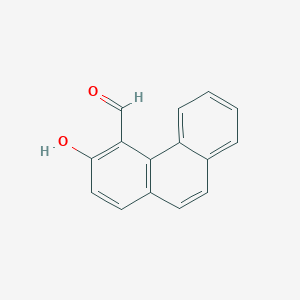
3-Hydroxyphenanthrene-4-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Hydroxyphenanthrene-4-carbaldehyde is an organic compound belonging to the class of phenanthrenes, which are polycyclic aromatic hydrocarbons. This compound is characterized by the presence of a hydroxyl group at the third position and an aldehyde group at the fourth position of the phenanthrene ring system. It is a derivative of phenanthrene and is known for its applications in organic synthesis and material chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxyphenanthrene-4-carbaldehyde typically involves the functionalization of phenanthrene derivatives. One common method includes the regioselective functionalization of 9-hydroxyphenanthrene, which can be achieved through various organic reactions . The reaction conditions often involve the use of specific reagents and catalysts to ensure the selective introduction of the hydroxyl and aldehyde groups at the desired positions.
Industrial Production Methods: Industrial production of this compound may involve large-scale preparation of phenanthrene derivatives from coal tar, followed by regioselective functionalization. The process requires precise control of reaction conditions to achieve high yields and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Hydroxyphenanthrene-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions at different positions on the phenanthrene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under specific conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions include phenanthrene derivatives with various functional groups, such as ketones, alcohols, and substituted phenanthrenes .
Applications De Recherche Scientifique
3-Hydroxyphenanthrene-4-carbaldehyde has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and materials.
Biology: Studied for its interactions with biological molecules and potential biological activities.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of advanced materials and as a precursor for various industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-Hydroxyphenanthrene-4-carbaldehyde involves its interaction with molecular targets through its functional groups. The hydroxyl and aldehyde groups can form hydrogen bonds and participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. These interactions can affect biological pathways and molecular recognition processes .
Comparaison Avec Des Composés Similaires
3-Hydroxyphenanthrene: Lacks the aldehyde group, making it less reactive in certain chemical reactions.
4-Hydroxyphenanthrene: Has the hydroxyl group at a different position, leading to different reactivity and applications.
Phenanthrene-4-carbaldehyde:
Uniqueness: 3-Hydroxyphenanthrene-4-carbaldehyde is unique due to the presence of both hydroxyl and aldehyde groups, which confer distinct reactivity and versatility in chemical synthesis and applications. This dual functionality allows for a wide range of chemical transformations and interactions, making it valuable in various scientific and industrial fields.
Propriétés
Numéro CAS |
10386-43-3 |
|---|---|
Formule moléculaire |
C15H10O2 |
Poids moléculaire |
222.24 g/mol |
Nom IUPAC |
3-hydroxyphenanthrene-4-carbaldehyde |
InChI |
InChI=1S/C15H10O2/c16-9-13-14(17)8-7-11-6-5-10-3-1-2-4-12(10)15(11)13/h1-9,17H |
Clé InChI |
COINHGUECMIFMS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=CC3=C2C(=C(C=C3)O)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(4-Chloro-2-methylphenoxy)methyl]oxirane](/img/structure/B14006244.png)



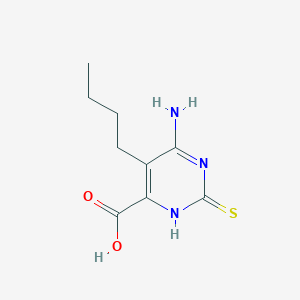

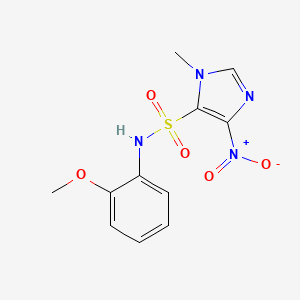
![1-(2,4-Dinitrophenyl)-2-[(4-methylphenyl)(2-phenylcyclopropyl)methylidene]hydrazine](/img/structure/B14006274.png)
![Methyl 3-(3-{[(benzyloxy)carbonyl]amino}phenyl)propanoate](/img/structure/B14006282.png)
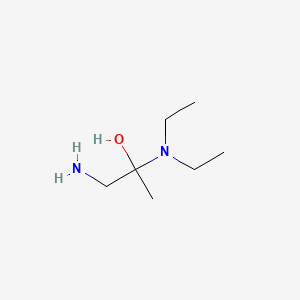
![2-[(4,6-Diamino-1,3,5-triazin-2-yl)amino]-1-phenylethanol](/img/structure/B14006290.png)

